2-Methoxy-4-[(4-methyl-3-nitro-1,1-dioxido-2(5H)-thienylidene)methyl]-phenol
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Overview
Description
2-Methoxy-4-[(4-methyl-3-nitro-1,1-dioxido-2(5H)-thienylidene)methyl]-phenol is a complex organic compound characterized by its unique structure, which includes a methoxy group, a nitro group, and a thienylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-[(4-methyl-3-nitro-1,1-dioxido-2(5H)-thienylidene)methyl]-phenol typically involves multiple steps, starting with the preparation of the thienylidene intermediate. This intermediate is then reacted with a methoxy-substituted phenol under specific conditions to yield the final product. Common reagents used in these reactions include nitric acid for nitration and methanol for methoxylation .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and methoxylation processes, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-[(4-methyl-3-nitro-1,1-dioxido-2(5H)-thienylidene)methyl]-phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, particularly at the positions ortho and para to the methoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can lead to the formation of various oxidized products.
Scientific Research Applications
2-Methoxy-4-[(4-methyl-3-nitro-1,1-dioxido-2(5H)-thienylidene)methyl]-phenol has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-[(4-methyl-3-nitro-1,1-dioxido-2(5H)-thienylidene)methyl]-phenol involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The methoxy group enhances the compound’s solubility and bioavailability, facilitating its interaction with target molecules .
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-methyl-1-nitrobenzene: Similar structure but lacks the thienylidene moiety.
3-Methyl-4-nitroanisole: Similar structure but with different substitution patterns.
2-Nitro-4-methoxytoluene: Similar structure but with different functional groups
Uniqueness
2-Methoxy-4-[(4-methyl-3-nitro-1,1-dioxido-2(5H)-thienylidene)methyl]-phenol is unique due to the presence of the thienylidene moiety, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H13NO6S |
---|---|
Molecular Weight |
311.31 g/mol |
IUPAC Name |
2-methoxy-4-[(Z)-(3-methyl-4-nitro-1,1-dioxo-2H-thiophen-5-ylidene)methyl]phenol |
InChI |
InChI=1S/C13H13NO6S/c1-8-7-21(18,19)12(13(8)14(16)17)6-9-3-4-10(15)11(5-9)20-2/h3-6,15H,7H2,1-2H3/b12-6- |
InChI Key |
DJEMNEOAQVRQRM-SDQBBNPISA-N |
Isomeric SMILES |
CC1=C(/C(=C/C2=CC(=C(C=C2)O)OC)/S(=O)(=O)C1)[N+](=O)[O-] |
Canonical SMILES |
CC1=C(C(=CC2=CC(=C(C=C2)O)OC)S(=O)(=O)C1)[N+](=O)[O-] |
Origin of Product |
United States |
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